molecular formula C25H23N5O3 B6552383 2-(4-butoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040684-46-5

2-(4-butoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552383
CAS No.: 1040684-46-5
M. Wt: 441.5 g/mol
InChI Key: FZWCZRYLZMRBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-butoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative featuring a 4-butoxyphenyl substituent at position 2 and a 3-phenyl-1,2,4-oxadiazole methyl group at position 3.

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-2-3-15-32-20-11-9-18(10-12-20)21-16-22-25(31)29(13-14-30(22)27-21)17-23-26-24(28-33-23)19-7-5-4-6-8-19/h4-14,16H,2-3,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWCZRYLZMRBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a pyrazolo[1,5-a]pyrazin-4-one core with several derivatives reported in the literature. Key structural variations among analogs include:

  • Aryl substituents (e.g., 4-chlorophenyl, 3,4-dimethoxyphenyl, 4-ethylphenyl).
  • Heterocyclic side chains (e.g., 1,2,4-oxadiazole, oxazole, pyrimidine).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1: 4-butoxyphenyl; R2: 3-phenyl-oxadiazole C26H24N6O3 492.5 (calc.) Lipophilic butoxy group; oxadiazole for π-π interactions
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one R1: 3,4-dimethoxyphenyl; R2: chlorophenyl-oxazole C25H21ClN4O4 476.9 Electron-withdrawing Cl; methoxy groups enhance solubility
5-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one R1: 4-ethylphenyl; R2: 4-bromo-oxadiazole C23H18BrN5O2 476.3 Bromine enhances halogen bonding; ethyl group increases hydrophobicity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one R1: 4-chlorophenyl; R2: dimethoxyphenethyl C23H22ClN3O3 435.9 Chlorine and methoxy groups balance lipophilicity and polarity

Key Observations :

  • Lipophilicity : The 4-butoxyphenyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., ethyl or methoxy) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) in analogs improve binding to electrophilic enzyme pockets, as seen in carbonic anhydrase inhibitors .
  • Heterocyclic Moieties : The 1,2,4-oxadiazole ring in the target compound may confer rigidity and stabilize interactions with biological targets, similar to oxazole-containing derivatives .

Preparation Methods

Core Structure Construction: Pyrazolo[1,5-a]pyrazin-4-one

The pyrazolo[1,5-a]pyrazin-4-one core is synthesized via cycloannulation reactions . A common approach involves the base-mediated [3 + 2]-cyclization of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide. For example, reacting 1-aminopyridinium iodide (1.2 eq) with (E)-β-iodovinyl sulfone (1.0 eq) in the presence of potassium carbonate (2.0 eq) in DMF at 80°C for 12 hours yields the core structure with 68–75% efficiency. Alternative routes include cyclocondensation of aminopyrazoles with α-ketoesters under acidic conditions, though yields are typically lower (45–55%).

StepReagentsConditionsYield
Cycloannulation1-aminopyridinium iodide, K₂CO₃, DMF80°C, 12 h68–75%
CyclocondensationAminopyrazole, α-ketoester, HClReflux, 6 h45–55%

Functionalization at Position 2: 4-Butoxyphenyl Substitution

The 4-butoxyphenyl group is introduced at position 2 via nucleophilic aromatic substitution or cross-coupling reactions . A halogenated precursor (e.g., 2-chloropyrazolo[1,5-a]pyrazin-4-one) reacts with 4-butoxyphenylboronic acid under Suzuki-Miyaura conditions. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), and a 3:1 dioxane/water mixture at 90°C for 8 hours achieves 82% yield . Direct alkylation of 4-butoxyphenol with a brominated core is less efficient (<50%) due to steric hindrance .

MethodReagentsConditionsYield
Suzuki Coupling4-Butoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃90°C, 8 h82%
Direct Alkylation4-Butoxyphenol, K₂CO₃, DMF120°C, 24 h<50%

Oxadiazole Moiety Synthesis: 3-Phenyl-1,2,4-oxadiazol-5-ylmethyl

The 1,2,4-oxadiazole ring is formed via cyclization of amidoximes with carboxylic acid derivatives . Benzamidoxime (1.2 eq) reacts with ethyl bromoacetate (1.0 eq) in ethanol under reflux for 6 hours to yield 3-phenyl-1,2,4-oxadiazol-5-ylmethanol (75% yield) . Subsequent bromination with PBr₃ (1.5 eq) in dichloromethane at 0°C produces the bromomethyl intermediate (89% yield) .

StepReagentsConditionsYield
Amidoxime CyclizationBenzamidoxime, ethyl bromoacetate, EtOHReflux, 6 h75%
BrominationPBr₃, CH₂Cl₂0°C, 2 h89%

Final Coupling: Integration of the Oxadiazolemethyl Group

The bromomethyl-oxadiazole intermediate is coupled to the core via alkylation . Treating the pyrazolo[1,5-a]pyrazin-4-one core (1.0 eq) with NaH (1.2 eq) in THF at 0°C, followed by addition of bromomethyl-oxadiazole (1.1 eq), yields the target compound after 4 hours at room temperature (70% yield) . Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) enhances purity to >98% .

StepReagentsConditionsYield
AlkylationNaH, THF, bromomethyl-oxadiazole0°C to RT, 4 h70%

Optimization Challenges and Solutions

  • Regioselectivity : Competing reactions during cyclization are mitigated by using bulky bases (e.g., DBU) to favor the desired isomer.

  • Purification : High-performance liquid chromatography (HPLC) resolves closely eluting intermediates, especially oxadiazole derivatives .

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., oxadiazole cyclization in 30 minutes at 150°C) .

Characterization and Validation

Critical characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 9H, aromatic), 4.65 (s, 2H, CH₂) .

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

  • HRMS : m/z 475.1321 [M+H]⁺ (calc. 475.1318) .

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
Suzuki Coupling + AlkylationHigh yields (70–82%), scalabilityRequires palladium catalysts
Direct CyclocondensationFewer stepsLow yields (45–55%), poor regiocontrol

Q & A

Q. How does the oxadiazole moiety influence oxidative metabolism in hepatic microsomes?

  • Methodological Answer :
  • Metabolite ID : Incubate with human liver microsomes (HLM) + NADPH, followed by LC-MS/MS to detect hydroxylated or N-oxidized products .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.